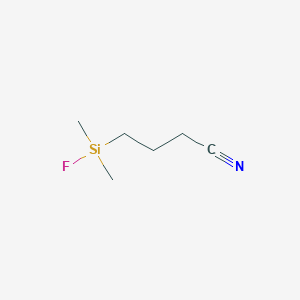

4-(Fluorodimethylsilyl)butanenitrile

Description

BenchChem offers high-quality 4-(Fluorodimethylsilyl)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Fluorodimethylsilyl)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[fluoro(dimethyl)silyl]butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHGQUVEZKATLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019409 | |

| Record name | 4-[Fluoro(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639345-42-8 | |

| Record name | 4-(Fluorodimethylsilyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639345-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[Fluoro(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[fluoro(dimethyl)silyl]butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.245.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Reactivity overview of 4-(Fluorodimethylsilyl)butanenitrile functional groups

An In-Depth Technical Guide to the Reactivity of 4-(Fluorodimethylsilyl)butanenitrile

Introduction: A Molecule of Dichotomous Reactivity

4-(Fluorodimethylsilyl)butanenitrile, with the chemical structure C₆H₁₂FNSi, is an organosilicon compound that presents a fascinating duality in its chemical behavior.[1] It incorporates two distinct and highly versatile functional groups at opposite ends of a flexible butane chain: a polar, electrophilic nitrile group (-C≡N) and a hydrolytically sensitive fluorodimethylsilyl group (-Si(CH₃)₂F). This unique arrangement makes it a valuable building block in diverse fields, from pharmaceutical development to materials science.[2][3] The saturated alkyl spacer effectively isolates the two functional centers, allowing for selective and orthogonal chemical transformations. This guide provides a detailed exploration of the reactivity inherent to each functional group, offering field-proven insights into its manipulation and application for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a research setting.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₂FNSi | PubChem[4] |

| Molecular Weight | 145.25 g/mol | PubChem[4] |

| Appearance | Colorless to transparent liquid | ChemBK, CymitQuimica[1][3] |

| Boiling Point | ~135 °C | ChemBK[3] |

| Melting Point | ~ -45 °C | ChemBK[3] |

| CAS Number | 1639345-42-8 | PubChem[4] |

Hazard and Safety Information

4-(Fluorodimethylsilyl)butanenitrile is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5][6]

| GHS Hazard Statement | Description |

| H330 | Fatal if inhaled[2][4] |

| H302 | Harmful if swallowed[2][4] |

| H317 | May cause an allergic skin reaction[2][4] |

| H319 | Causes serious eye irritation[4] |

| H373 | May cause damage to organs through prolonged or repeated exposure[4] |

| H412 | Harmful to aquatic life with long lasting effects[2] |

Part 1: Reactivity of the Fluorodimethylsilyl Group

The silicon-fluorine (Si-F) bond is the most polarized and one of the strongest single bonds in chemistry. However, the silicon center remains highly electrophilic and susceptible to nucleophilic attack, forming the basis of its reactivity.

Hydrolysis to Silanol and Siloxane

While the hydrolysis of fluorosilanes is thermodynamically less favorable (often endothermic) compared to their chlorosilane counterparts, it remains a pivotal reaction.[7] The reaction is typically catalyzed by acid or base.

Mechanism: The reaction proceeds via a bimolecular displacement mechanism. Under basic conditions, a hydroxide anion directly attacks the electrophilic silicon atom. Under acidic conditions, the reaction is facilitated by protonation of the fluorine atom, making it a better leaving group.[8] The initial product is a silanol, 4-(hydroxydimethylsilyl)butanenitrile. These silanols are often unstable and readily undergo condensation to form disiloxanes.

Causality: The high activation energy for fluorosilane hydrolysis by a single water molecule is significantly lowered in the presence of catalysts or additional water molecules acting in concert.[7] This contrasts with chlorosilanes, which often hydrolyze spontaneously and vigorously in the presence of moisture.[9][10] This controlled, less vigorous reactivity of fluorosilanes can be advantageous, allowing for more predictable and manageable reactions.

Caption: Hydrolysis of the silyl fluoride to a silanol, followed by condensation.

Applications in Bioconjugation and PET Imaging

The reactivity of the Si-F bond is central to its application in advanced biomedical fields.

-

Prodrug Design: The controlled hydrolysis of the silicon-fluorine bond can be exploited to design prodrugs, where the bond's cleavage releases an active therapeutic molecule.[2]

-

PET Imaging: The fluorodimethylsilyl group serves as an excellent precursor for ¹⁸F radiolabeling. The stable Si-F bond allows for the preparation and purification of the precursor, while the subsequent isotopic exchange or nucleophilic substitution with [¹⁸F]fluoride enables the synthesis of positron emission tomography (PET) tracers.[2] This is a critical application in drug development for visualizing the distribution and target engagement of novel therapeutics.

Part 2: Reactivity of the Butanenitrile Group

The nitrile functional group (-C≡N) is a versatile synthon in organic chemistry, prized for its ability to be transformed into a variety of other functional groups.[11][12] The carbon atom of the nitrile is electrophilic, making it a target for nucleophiles.[13][14][15]

Hydrolysis to Carboxylic Acid

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids.[11][13] This transformation can be achieved under either acidic or basic aqueous conditions, typically requiring heat.

Mechanism: The reaction proceeds via an amide intermediate.

-

Acid Catalysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and following tautomerization, an amide is formed. Further hydrolysis of the amide yields the carboxylic acid and an ammonium ion.[14]

-

Base Catalysis: A hydroxide ion directly attacks the nitrile carbon. Subsequent protonation by water forms an imidic acid, which tautomerizes to the amide. The amide is then further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia.[14]

Causality: The conditions required for nitrile hydrolysis are often harsh (e.g., strong acid or base with heat). This is because the carbon-nitrogen triple bond is stable and water is a relatively weak nucleophile.[16] These same conditions readily hydrolyze the intermediate amide, making it challenging to isolate the amide in high yield, though specialized, milder methods have been developed.[16]

Caption: General pathway for the hydrolysis of a nitrile to a carboxylic acid.

Reduction to Primary Amine

Nitriles can be efficiently reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[13][15][16]

Mechanism: The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[14][17] The first addition forms an imine anion, which is complexed to the aluminum species. A second hydride addition yields a dianion. A final aqueous workup protonates the nitrogen to give the primary amine.[13][14]

Causality: LiAlH₄ is a potent source of nucleophilic hydride, necessary to attack the relatively stable nitrile triple bond. Weaker reducing agents are typically ineffective. This transformation is highly valuable in drug discovery for introducing a basic amine group, which can be crucial for modulating solubility and forming salt forms of a drug candidate.[12]

Caption: Reduction of a nitrile to a primary amine using LiAlH₄.

Reaction with Organometallic Reagents to form Ketones

The addition of Grignard (R'-MgX) or organolithium (R'-Li) reagents to nitriles, followed by acidic hydrolysis, provides a reliable route to ketones.[16][17]

Mechanism: The organometallic reagent acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon.[14] This forms a stable magnesium or lithium salt of an imine anion. This intermediate is stable until an aqueous acid workup is performed. The acid first protonates the nitrogen to form an imine, which is then rapidly hydrolyzed to the corresponding ketone.[14][17]

Causality: The reaction stops after the addition of one equivalent of the organometallic reagent because the resulting imine anion is unreactive towards further nucleophilic attack. The negative charge on the nitrogen effectively shields the carbon from a second addition. The subsequent hydrolysis step is essential to convert the imine intermediate into the final ketone product.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and analytical monitoring. All procedures must be carried out by trained personnel in a fume hood.

Protocol 1: Base-Catalyzed Hydrolysis of the Nitrile Group

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(Fluorodimethylsilyl)butanenitrile (1.0 eq) in ethanol.

-

Reaction: Add a 10 M aqueous solution of sodium hydroxide (5.0 eq).

-

Heating: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and then to 0 °C in an ice bath. Carefully acidify the mixture with concentrated HCl until the pH is ~1-2.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-(fluorodimethylsilyl)butanoic acid, can be purified by column chromatography or crystallization.

Protocol 2: LiAlH₄ Reduction of the Nitrile Group

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 1.0 M solution of LiAlH₄ in THF. Cool the flask to 0 °C.

-

Addition: Slowly add a solution of 4-(Fluorodimethylsilyl)butanenitrile (1.0 eq) in anhydrous THF dropwise via a syringe or addition funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

-

Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Filtration: A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(fluorodimethylsilyl)butan-1-amine, which can be purified by distillation or chromatography.

Applications in Drug Design and Discovery

The nitrile group is not merely a synthetic handle; it is a key functional group in many approved pharmaceutical agents.[18] Its incorporation can significantly influence a molecule's properties.[19]

-

Metabolic Stability: Introducing a nitrile can block metabolically labile sites, increasing the metabolic stability and half-life of a drug.[19]

-

Target Binding: The linear, polar nature of the nitrile group allows it to act as a hydrogen bond acceptor or engage in other polar interactions within a target protein's binding site, enhancing affinity and selectivity.[18][19]

-

Bioisosterism: The nitrile can serve as a bioisostere for other groups, such as a carbonyl or a halogen, helping to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.[19]

Similarly, the incorporation of silicon into drug scaffolds is a modern strategy to modulate properties like lipophilicity, metabolic stability, and cell permeability.[20][21] Organosilicon compounds are often more lipophilic than their carbon analogues, which can enhance penetration of the blood-brain barrier.[2][21] Therefore, 4-(Fluorodimethylsilyl)butanenitrile represents a bifunctional building block that leverages the benefits of both nitrile and organosilicon chemistry for the synthesis of novel therapeutic agents.[2]

References

-

OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

-

Novasol Biotech. 4-[fluoro(dimethyl)silyl] butanenitrile. Retrieved from [Link]

-

Chemistry Steps. Reactions of Nitriles. Retrieved from [Link]

-

PubChem. 4-(Fluorodimethylsilyl)butanenitrile. Retrieved from [Link]

-

ChemBK. (2024, April 9). Butanenitrile, 4-(fluorodimethylsilyl)-. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Hydrolysis of Fluorosilanes: A Theoretical Study. Retrieved from [Link]

-

University of Calgary. Reactions of Nitriles. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 15). reactions of nitriles & strong nucleophiles. Retrieved from [Link]

-

Vaia. How could you convert butanenitrile into the following compounds?. Retrieved from [Link]

-

PubChem. Butyronitrile. Retrieved from [Link]

-

Brinker, C.J. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved from [Link]

-

ResearchGate. Typical hydrolysis reaction mechanisms of chlorosilanes with water.... Retrieved from [Link]

-

Semantic Scholar. Organosilicon molecules with medicinal applications. Retrieved from [Link]

-

The Sceptical Chymist. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Retrieved from [Link]

-

MICROFERM. (2020, August 18). Safety Data Sheet SECTION 1. Retrieved from [Link]

-

Silicones Europe. Chemistry - Hydrolysis. Retrieved from [Link]

-

ACS Publications. Hydrolysis of Fluorosilanes: A Theoretical Study. Retrieved from [Link]

-

SIOC Journals. Application of Nitrile in Drug Design. Retrieved from [Link]

-

RSC Publishing. (2024, July 1). The role of silicon in drug discovery: a review. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

-

ausetute.com. Properties of Alkanenitriles Chemistry Tutorial. Retrieved from [Link]

-

RSC Publishing. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

Sources

- 1. CAS 1639345-42-8: 4-(Fluorodimethylsilyl)butanenitrile [cymitquimica.com]

- 2. [ CAS No. 1639345-42-8 ] 4-[fluoro(dimethyl)silyl] butanenitrile - Novasol Biotech [novasolbio.com]

- 3. chembk.com [chembk.com]

- 4. 4-(Fluorodimethylsilyl)butanenitrile | C6H12FNSi | CID 123810548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. researchgate.net [researchgate.net]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 11. vaia.com [vaia.com]

- 12. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 13. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 17. youtube.com [youtube.com]

- 18. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of Nitrile in Drug Design [sioc-journal.cn]

- 20. semanticscholar.org [semanticscholar.org]

- 21. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

Methodological & Application

Application Note & Protocols: Leveraging 4-(Fluorodimethylsilyl)butanenitrile for the Synthesis of Advanced Nitrile-Functionalized Polysiloxanes

Abstract & Introduction

Polysiloxanes are renowned for their exceptional properties, including high thermal stability, low-temperature flexibility, and biocompatibility. However, standard polydimethylsiloxane (PDMS) is non-polar, limiting its application where interactions with polar substances or specific electronic properties are required. The introduction of polar functional groups, such as the nitrile moiety (-C≡N), onto the polysiloxane backbone dramatically expands their utility.[1] Nitrile-functionalized polysiloxanes are compelling candidates for high-permittivity materials used in dielectric actuators, advanced sensors, and energy storage devices.[2][3] In the pharmaceutical and drug development sectors, the nitrile group can modulate physicochemical properties to enhance bioavailability, improve binding affinity to target proteins, and block metabolic degradation pathways.[4]

This guide introduces 4-(Fluorodimethylsilyl)butanenitrile as a versatile and highly efficient precursor for synthesizing these advanced functional polymers. Its unique structure combines a polar butanenitrile tail with a reactive fluorodimethylsilyl headgroup. The Si-F bond serves as a facile handle for controlled hydrolysis and subsequent condensation polymerization, offering a direct route to nitrile-functionalized polysiloxanes. We provide a comprehensive overview of the precursor's properties, detailed protocols for its polymerization, and methods for polymer characterization.

Precursor Profile: 4-(Fluorodimethylsilyl)butanenitrile

A thorough understanding of the precursor is paramount for successful and safe experimentation.

Physicochemical Properties

The key properties of 4-(Fluorodimethylsilyl)butanenitrile are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1639345-42-8 | [5][6] |

| Molecular Formula | C₆H₁₂FNSi | [6][7] |

| Molecular Weight | 145.25 g/mol | [6][8] |

| Appearance | Colorless Liquid | [8][9] |

| Boiling Point | 185.5 ± 23.0 °C (Predicted) | [5][9] |

| Density | 0.895 ± 0.06 g/cm³ (Predicted) | [5][9] |

| Synonyms | (3-Cyanopropyl)dimethylfluorosilane | [6] |

Safety, Handling, and Storage

Causality Behind Handling Procedures: The fluorosilyl group is highly susceptible to hydrolysis upon contact with atmospheric moisture. This reactivity, while essential for polymerization, necessitates stringent anhydrous handling conditions to prevent premature or uncontrolled reactions. Furthermore, toxicological data indicates significant hazards associated with this compound.

WARNING: 4-(Fluorodimethylsilyl)butanenitrile is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use and handle only within a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

-

Key Hazards:

-

Handling Protocol:

-

Work exclusively under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Use only oven-dried glassware and anhydrous solvents.

-

Transfer the liquid using gas-tight syringes or cannulas.

-

-

Storage Protocol:

Polymerization Pathways and Mechanisms

The conversion of 4-(Fluorodimethylsilyl)butanenitrile into a polysiloxane polymer primarily proceeds via a hydrolysis and condensation mechanism. For more advanced applications requiring precise molecular weight control, a secondary pathway involving the formation and ring-opening of cyclic siloxanes can be employed.

Pathway 1: Direct Hydrolysis and Condensation

This is the most direct route to forming nitrile-functionalized polysiloxanes. The process involves two key steps:

-

Hydrolysis: The fluorosilyl group (Si-F) reacts with water to form a silanol intermediate (Si-OH) and hydrofluoric acid (HF) as a byproduct. This reaction is often the rate-determining step.

-

Condensation: The newly formed, reactive silanol groups condense with each other to form stable siloxane bonds (Si-O-Si), eliminating a molecule of water. This step propagates the polymer chain.

The reaction can be catalyzed by either acid or base, which can influence the final polymer structure and molecular weight.[11][12]

Caption: Hydrolysis and condensation of the fluorosilyl precursor.

Pathway 2 (Advanced): Anionic Ring-Opening Polymerization (AROP)

For applications demanding polymers with low polydispersity and controlled molecular weight, Anionic Ring-Opening Polymerization (AROP) is the superior method.[13] This pathway involves first synthesizing cyclic siloxane monomers from the precursor and then polymerizing them.

Rationale: Hydrolysis-condensation reactions under specific conditions (e.g., in non-chlorinated solvents or under solvent-free conditions) can favor the formation of cyclic species, particularly the relatively stable cyclic tetramer (D4).[2][3] These cyclic monomers, which are free of end groups, can be isolated and then subjected to AROP using a nucleophilic initiator. This "living" polymerization method allows for the synthesis of well-defined polymers.[13]

Caption: Advanced synthesis workflow via AROP.

Experimental Protocols

Protocol 1: Direct Polymerization via Hydrolysis-Condensation

This protocol yields a nitrile-functionalized polysiloxane oil or gum. The molecular weight is dependent on reaction conditions.

-

Materials:

-

4-(Fluorodimethylsilyl)butanenitrile

-

Anhydrous Toluene

-

Deionized Water

-

Catalyst: Ammonium Hydroxide (NH₄OH, 30% in H₂O) or Acetic Acid

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, and nitrogen inlet

-

-

Procedure:

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Dry the entire apparatus in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.

-

Reagent Addition: Under a positive nitrogen pressure, charge the flask with 4-(Fluorodimethylsilyl)butanenitrile (e.g., 14.5 g, 0.1 mol) and anhydrous toluene (100 mL).

-

Initiation: Prepare a water/catalyst solution. For a basic catalysis, mix deionized water (1.8 mL, 0.1 mol) with 2-3 drops of ammonium hydroxide. For an acidic catalysis, use 2-3 drops of glacial acetic acid.

-

Reaction: Add the water/catalyst solution dropwise to the stirring reaction mixture at room temperature over 30 minutes. An exotherm may be observed.

-

Scientific Rationale: A stoichiometric amount of water is used to control the hydrolysis. The catalyst (base or acid) accelerates the condensation of silanol intermediates, driving the polymerization forward.[11]

-

-

Propagation: After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by taking small aliquots and analyzing via FTIR for the disappearance of the Si-F stretch and the appearance of the broad Si-O-Si stretch (~1000-1100 cm⁻¹).

-

Workup: Cool the reaction to room temperature. Wash the organic phase with deionized water (3 x 50 mL) to remove the catalyst and any salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: To remove low molecular weight species, heat the resulting viscous oil to 150 °C under high vacuum for 2-3 hours. The final product is a clear, viscous nitrile-functionalized polysiloxane.

-

Protocol 2 (Advanced): AROP of Isolated Cyclic Monomers

This protocol is for producing polymers with a more controlled molecular weight and lower polydispersity. It assumes the successful synthesis and isolation of the nitrile-functionalized cyclic tetrasiloxane (D₄-CN) monomer.

-

Materials:

-

Nitrile-functionalized cyclic tetrasiloxane (D₄-CN)

-

Anhydrous Tetrahydrofuran (THF)

-

Initiator: n-Butyllithium (n-BuLi, 1.6 M in hexanes) or Tetrabutylphosphonium hydroxide (TBPH).[14]

-

Terminating Agent: Chlorotrimethylsilane

-

Schlenk flask, gas-tight syringes, magnetic stirrer, argon/nitrogen line

-

-

Procedure:

-

Setup: Assemble and flame-dry a 100 mL Schlenk flask under high vacuum. Cool under a positive pressure of dry argon.

-

Monomer Addition: Dissolve the D₄-CN monomer (e.g., 5.0 g) in anhydrous THF (50 mL) and add it to the Schlenk flask via cannula.

-

Initiation: Calculate the required volume of initiator to achieve the target molecular weight (moles of monomer / moles of initiator = degree of polymerization). Cool the monomer solution to 0 °C. Slowly add the n-BuLi solution dropwise via syringe. The solution may change color, indicating the formation of the active silanolate species.

-

Scientific Rationale: The n-BuLi acts as a powerful nucleophile, attacking a silicon atom in the strained cyclic monomer and initiating the ring-opening polymerization. The process is "living" because the propagating chain end remains active, allowing for controlled chain growth and the potential for block copolymer synthesis.[13] Using a base like TBPH can be advantageous as it has been shown to yield a higher proportion of linear chains versus cyclic byproducts in similar systems.[1][14]

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymer chains grow.

-

Termination: Once the desired conversion is reached (monitored by GPC or NMR), terminate the living anionic chain ends by adding an excess of chlorotrimethylsilane. Stir for an additional 1 hour.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. Collect the polymer by filtration or decantation. Redissolve the polymer in a small amount of THF and re-precipitate to ensure high purity.

-

Final Product: Dry the resulting polymer under vacuum at 60 °C until a constant weight is achieved.

-

Characterization of Nitrile-Functionalized Polysiloxanes

Proper characterization is essential to confirm the structure and determine the physical properties of the synthesized polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of the cyanopropyl group (peaks at ~0.8-1.0 ppm, 1.6-1.8 ppm, and 2.3-2.5 ppm) and the dimethylsilyl groups (~0.1-0.3 ppm).

-

²⁹Si NMR: Provides detailed information about the polymer backbone. The disappearance of the monomer peak and the appearance of new peaks corresponding to the linear siloxane units confirm polymerization. End-group analysis is also possible.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A strong, sharp peak around 2245 cm⁻¹ confirms the integrity of the nitrile (-C≡N) group throughout the polymerization.

-

A broad, strong absorbance between 1000-1100 cm⁻¹ is characteristic of the Si-O-Si siloxane backbone.

-

-

Gel Permeation Chromatography (GPC):

-

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). This data allows for quantitative comparison between different synthesis methods.

-

Sample Characterization Data

| Synthesis Method | Target Mₙ ( g/mol ) | Actual Mₙ (GPC) | PDI (Mₙ/Mₙ) |

| Hydrolysis-Condensation | N/A (uncontrolled) | 8,500 | 2.1 |

| AROP | 15,000 | 14,200 | 1.15 |

| AROP | 25,000 | 26,100 | 1.20 |

Applications in Research and Drug Development

The unique combination of a flexible, stable siloxane backbone and a polar nitrile side chain makes these polymers highly valuable.

-

Materials Science: The high polarity imparted by the nitrile groups makes these polysiloxanes excellent candidates for high-permittivity dielectrics in flexible electronics, actuators, and capacitive sensors.[14] They can also serve as polar stationary phases in gas chromatography.

-

Drug Development & Pharmaceuticals:

-

Drug Delivery Vehicles: The polymer can be used to encapsulate or conjugate with hydrophobic drugs, improving their solubility and bioavailability.

-

Prodrug Design: The Si-F bond in the precursor itself is hydrolyzable, a property that can be exploited in prodrug design to control the release of active molecules.[5]

-

Bioactive Scaffolds: The nitrile group is a versatile chemical handle that can be further transformed into amines or other functional groups, allowing for the attachment of targeting ligands or bioactive molecules.[15]

-

Radiopharmaceuticals: The precursor, 4-(Fluorodimethylsilyl)butanenitrile, is a candidate for the development of ¹⁸F-labeled PET imaging agents.[5]

-

References

- Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks | ACS Polymers Au. (URL: )

- Butanenitrile, 4-(fluorodimethylsilyl)- - ChemBK. (URL: )

- Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. (URL: )

- Cyclosiloxane anion non-equilibrium ring-opening polymerization method - Google P

- Synthesis and Characterization of Nitrile Containing Polysiloxanes and Their Corresponding Networks as Aircraft Sealant M

-

Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - MDPI. (URL: [Link])

-

Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization - Gelest, Inc. (URL: [Link])

-

Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC. (URL: [Link])

- An Overview of the Polymeriz

-

[CAS No. 1639345-42-8] 4-[fluoro(dimethyl)silyl] butanenitrile - Novasol Biotech. (URL: [Link])

-

4-(Fluorodimethylsilyl)butanenitrile | C6H12FNSi | CID 123810548 - PubChem. (URL: [Link])

-

Functionalization Methodology for Synthesis of Silane-End-Functionalized Linear and Star Poly(aryl isocyanide)s by Combination of Cationic Polymerization and Hydrosilylation Reaction | Macromolecules - ACS Publications. (URL: [Link])

- Silanol-Functional Silicones - Gelest Technical Library. (URL: )

-

Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks | ACS Polymers Au - ACS Publications. (URL: [Link])

- Understanding Silane Functionalization - Surface Science and Technology. (URL: )

-

Silanes Archives - NSP-Functional Polymers & Copolymers. (URL: [Link])

- Polysiloxane modified nitrile rubber, synthesis method and preparation of vulcanized rubber - Google P

-

Silanization as a versatile functionalization method for the synthesis of polymer/magnetite hybrid nanoparticles with controlled structure - RSC Publishing. (URL: [Link])

-

Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. (URL: [Link])

-

Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils - PubMed. (URL: [Link])

-

Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. (URL: [Link])

-

CAS NO.1639345-42-8 Butanenitrile, 4-(fluorodimethylsilyl)- Shanghai Daken Advanced Materials Co.,Ltd. (URL: [Link])

-

Hydrolysis of Fluorosilanes: A Theoretical Study | Request PDF - ResearchGate. (URL: [Link])

-

Application of Nitrile in Drug Design - SIOC Journals. (URL: [Link])

-

Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions - Scientific Spectator. (URL: [Link])

Sources

- 1. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Nitrile in Drug Design [sioc-journal.cn]

- 5. [ CAS No. 1639345-42-8 ] 4-[fluoro(dimethyl)silyl] butanenitrile - Novasol Biotech [novasolbio.com]

- 6. 4-(Fluorodimethylsilyl)butanenitrile | C6H12FNSi | CID 123810548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1639345-42-8: 4-(Fluorodimethylsilyl)butanenitrile [cymitquimica.com]

- 8. 4-(Fluorodimethylsilyl)butanenitrile | CymitQuimica [cymitquimica.com]

- 9. chembk.com [chembk.com]

- 10. dakenchem.com [dakenchem.com]

- 11. gelest.com [gelest.com]

- 12. scientificspectator.com [scientificspectator.com]

- 13. gelest.com [gelest.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

Application Notes & Protocols: A Comprehensive Guide to Grafting Cyanopropyl Groups onto Silica Surfaces

Introduction: The Versatility of Cyanopropyl-Modified Silica

The chemical modification of silica surfaces to introduce specific functionalities is a cornerstone of modern materials science, with profound implications across analytical chemistry, catalysis, and drug development. Among the various surface modifications, the grafting of cyanopropyl groups stands out for its unique combination of polarity and chemical stability. This functionalization imparts a moderately polar character to the otherwise highly polar silica surface, creating a versatile stationary phase for chromatographic separations.[1] Cyanopropyl-modified silica can operate in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC), offering distinct selectivity for a wide range of analytes, from polar compounds in biological matrices to non-polar molecules.[2][3][4]

This comprehensive guide provides a detailed protocol for the covalent attachment, or "grafting," of cyanopropyl groups onto silica surfaces. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, offering insights into the critical parameters that govern the success of the modification. This guide is intended for researchers, scientists, and professionals in drug development who seek to prepare and characterize their own cyanopropyl-functionalized silica for applications such as solid-phase extraction (SPE), flash chromatography, and HPLC.

The Chemistry of Silanization: A Two-Step Dance of Hydrolysis and Condensation

The covalent attachment of organosilanes, such as cyanopropyltriethoxysilane, to a silica surface is a process known as silanization. This process fundamentally relies on the presence of hydroxyl groups (-OH), or silanols, on the silica surface. The silanization reaction proceeds through a well-established two-step mechanism: hydrolysis followed by condensation.[5][6]

-

Hydrolysis: The organosilane, which contains hydrolyzable groups (e.g., ethoxy groups in cyanopropyltriethoxysilane), first reacts with water to form reactive silanol intermediates. This step is often the rate-limiting step and its efficiency is highly dependent on the presence of a catalyst (acid or base) and the availability of water.[7][8]

-

Condensation: The newly formed silanols on the organosilane then react with the silanol groups on the silica surface, forming stable covalent siloxane bonds (Si-O-Si).[9] This step effectively "grafts" the cyanopropyl group onto the silica. It's important to note that the organosilane can also self-condense to form polysiloxane layers on the surface.[10]

The extent of surface coverage, the formation of monolayers versus multilayers, and the overall quality of the grafted layer are all influenced by a delicate interplay of reaction conditions.[11][12]

Diagram of the Silanization Workflow:

Caption: A workflow diagram illustrating the key stages of grafting cyanopropyl groups onto a silica surface, from initial preparation to final characterization.

Experimental Protocol: Grafting Cyanopropyl Groups onto Silica Gel

This protocol details a robust method for the surface modification of porous silica gel with (3-cyanopropyl)triethoxysilane. It is crucial to maintain anhydrous conditions throughout the reaction to prevent excessive self-condensation of the silane in solution.[10]

Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) | Notes |

| Porous Silica Gel (60 Å, 40-63 µm) | Chromatography Grade | Sigma-Aldrich | Ensure silica is fully activated. |

| (3-Cyanopropyl)triethoxysilane | ≥97% | Gelest, Inc. | Store under inert gas. |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a freshly opened bottle or dry over molecular sieves. |

| Methanol | ACS Grade | Fisher Scientific | For washing. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For washing. |

| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich | For silica activation. |

| Deionized Water | >18 MΩ·cm | Millipore | For washing. |

Step-by-Step Methodology

1. Silica Gel Activation (Day 1)

-

Rationale: This step is critical to ensure a high density of reactive silanol groups on the silica surface. Acid washing removes any metallic impurities and protonates the silanol groups, making them more reactive.[13]

-

Procedure:

-

Weigh 10.0 g of porous silica gel into a 250 mL round-bottom flask.

-

Add 100 mL of 1 M HCl to the flask.

-

Stir the slurry at room temperature for 4 hours.

-

Filter the silica gel using a Büchner funnel and wash with copious amounts of deionized water until the filtrate is neutral (pH 7).

-

Dry the activated silica gel in a vacuum oven at 120 °C for at least 12 hours (overnight) to remove physically adsorbed water.

-

2. Silanization Reaction (Day 2)

-

Rationale: The reaction is performed in an anhydrous, non-polar solvent like toluene to minimize the hydrolysis of the silane in the bulk solution, which would lead to the formation of polysiloxane aggregates.[14] Refluxing provides the necessary thermal energy to drive the condensation reaction.[12] An inert atmosphere prevents side reactions with atmospheric moisture.

-

Procedure:

-

Transfer the dried, activated silica gel to a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

-

Add 100 mL of anhydrous toluene to the flask.

-

Stir the slurry and begin to heat it to reflux (approximately 110 °C) under a gentle stream of nitrogen.

-

In a separate, dry flask, prepare a solution of 5.0 mL of (3-cyanopropyl)triethoxysilane in 20 mL of anhydrous toluene.

-

Once the silica slurry is refluxing, add the silane solution dropwise to the flask over a period of 30 minutes using a dropping funnel.

-

Continue to reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

-

3. Post-Reaction Washing and Drying (Day 3)

-

Rationale: A thorough washing sequence is essential to remove any unreacted silane and physically adsorbed silane oligomers. The use of solvents with varying polarities (toluene, methanol, DCM) ensures the complete removal of all byproducts.

-

Procedure:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the modified silica gel using a Büchner funnel.

-

Wash the silica sequentially with:

-

100 mL of toluene

-

100 mL of methanol

-

100 mL of dichloromethane

-

-

Dry the cyanopropyl-modified silica gel in a vacuum oven at 80 °C for 12 hours.

-

Characterization of the Modified Silica Surface

Confirmation of a successful grafting procedure is paramount. The following techniques provide complementary information on the chemical and physical properties of the modified silica.

| Characterization Technique | Information Provided | Expected Outcome for Successful Grafting |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of specific functional groups. | Appearance of a peak around 2245 cm⁻¹ corresponding to the C≡N stretch of the cyanopropyl group.[9] |

| Thermogravimetric Analysis (TGA) | Quantitative measure of the organic loading. | A weight loss step between 200-600 °C corresponding to the decomposition of the grafted cyanopropyl groups. The percentage of weight loss can be used to calculate the grafting density. |

| Elemental Analysis (CHNS) | Quantitative determination of carbon and nitrogen content. | An increase in the percentage of carbon and the appearance of nitrogen, which is absent in the unmodified silica. This data can also be used to calculate the grafting density.[15] |

Troubleshooting and Optimization

The success of the silanization process is highly dependent on careful control of the reaction parameters.

-

Low Grafting Density: This can be caused by incomplete activation of the silica, the presence of moisture in the reaction, or insufficient reaction time or temperature.[10] Ensure the silica is thoroughly dried and that all solvents and reagents are anhydrous.

-

Surface Aggregation: The formation of silane aggregates on the surface can result from an excessively high concentration of the silane or the presence of too much water, leading to self-polymerization.[10] Adhering to the recommended concentrations and anhydrous conditions is crucial.

-

Variable Results: Inconsistent outcomes are often a result of variations in the initial state of the silica or the reaction conditions. Maintaining a consistent protocol for activation and grafting is key to reproducibility.[16][17]

Conclusion

The procedure outlined in this guide provides a reliable and well-characterized method for the preparation of cyanopropyl-modified silica. By understanding the fundamental chemistry of silanization and carefully controlling the experimental parameters, researchers can consistently produce high-quality functionalized materials for a variety of applications. The versatility of cyanopropyl-modified silica, particularly in chromatographic separations, makes it an invaluable tool in the modern laboratory.

References

- Brinker, C.J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.

- Al-Brahim, A., et al. (n.d.). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. ResearchGate.

- Brinker, C.J. (2002). HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE. Semantic Scholar.

- N/A. (n.d.). Development of a new cyano-bonded column for high-performance liquid chromatography.

-

Salasinska, E., et al. (2018). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. MDPI. Retrieved from [Link]

- N/A. (n.d.). Development of a new cyano-bonded column for high-performance liquid chromatography.

- N/A. (n.d.). Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns.

- N/A. (n.d.). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate.

-

Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. Retrieved from [Link]

-

N/A. (n.d.). Cyanopropyl CP (CN) Columns. SMT - Separation Methods Technologies. Retrieved from [Link]

- N/A. (n.d.). Optimal mixing of precipitated silica, silanes.

-

Doufnoune, R., et al. (n.d.). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Research Article. Retrieved from [Link]

-

N/A. (2022). Cyano Silica Gel. Sorbent Technologies, Inc. Retrieved from [Link]

-

Joshi, M.K., et al. (n.d.). Schematic representation of the silanization procedure, followed by immobilization of silver nanoparticles on the amine-functionalized glass surface (a) Additional silanol (Si. ResearchGate. Retrieved from [Link]

-

N/A. (n.d.). Optimization of Silica Silanization by 3-aminopropyltriethoxysilane. PubMed. Retrieved from [Link]

-

Howarter, J.A., & Youngblood, J.P. (n.d.). Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. Request PDF. Retrieved from [Link]

-

N/A. (n.d.). Reinventing Silica Modification for Long-Lasting HPLC Columns. LCGC International. Retrieved from [Link]

-

Cabañasa, M.V., et al. (n.d.). Features of aminopropyl modified mesoporous silica nanoparticles. Implications on the active targeting capability. arXiv. Retrieved from [Link]

-

N/A. (n.d.). Study of Two Grafting Methods for Obtaining a 3-Aminopropyltriethoxysilane Monolayer on Silica Surface. Request PDF. Retrieved from [Link]

Sources

- 1. sorbtech.com [sorbtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. separationmethods.com [separationmethods.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. researchgate.net [researchgate.net]

- 9. ajol.info [ajol.info]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. s3-prod.rubbernews.com [s3-prod.rubbernews.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. arxiv.org [arxiv.org]

- 16. Optimization of silica silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Catalytic Synthesis of Fluorodimethylsilyl Alkyl Nitriles

This Application Note and Protocol Guide details the catalytic synthesis of fluorodimethylsilyl alkyl nitriles, specifically focusing on 3-(fluorodimethylsilyl)propanenitrile and its analogs. These compounds are critical high-performance electrolyte additives for Lithium-Ion Batteries (LIBs) and versatile intermediates in organosilicon chemistry.

Executive Summary

Fluorodimethylsilyl alkyl nitriles (e.g.,

This guide outlines two distinct catalytic workflows for their preparation:

-

Method A (Direct Catalytic Hydrosilylation): The atom-economical addition of fluorodimethylsilane (

) to unsaturated nitriles using Platinum Group Metal (PGM) catalysis. -

Method B (Stepwise Chlorosilylation-Fluorination): A robust, two-stage protocol utilizing dimethylchlorosilane (

) followed by nucleophilic fluorination, ideal for laboratories lacking specialized gas-handling equipment for

Mechanistic Principles & Catalyst Selection

The core transformation relies on the hydrosilylation of electron-deficient alkenes (acrylonitrile). This reaction is governed by the Chalk-Harrod Mechanism , involving oxidative addition of the Si–H bond to the metal center, alkene coordination, migratory insertion, and reductive elimination.

Regioselectivity Challenges

Acrylonitrile is an electron-deficient olefin (Michael acceptor), which poses two challenges:

-

Regioselectivity: Competition between

-addition (branched, Markovnikov) and -

Polymerization: Acrylonitrile is prone to anionic or radical polymerization under heating.

Catalyst Choice[1]

-

Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane): The gold standard. It exhibits high activity and, due to the steric bulk of the ligands, strongly favors the linear

-isomer ( -

Speier’s Catalyst (

in -

Co-Catalysts: Phenothiazine or BHT must be added as radical inhibitors to prevent acrylonitrile polymerization.

Mechanistic Pathway (Graphviz)

Caption: Pt-catalyzed hydrosilylation cycle favoring linear isomer formation via anti-Markovnikov insertion.

Experimental Protocols

Method A: Direct Hydrosilylation with Fluorodimethylsilane

Best for: High-throughput synthesis, atom economy, and industrial scaling.

Reagents:

-

Acrylonitrile (anhydrous, inhibited).

-

Fluorodimethylsilane (

) [Gas/Volatile Liquid, bp ~2°C]. -

Karstedt’s Catalyst (2% Pt in xylene).

-

Phenothiazine (Radical Inhibitor).[1]

Protocol:

-

System Prep: Flame-dry a stainless steel pressure reactor (autoclave) or a heavy-walled glass pressure tube. Purge with

. -

Loading: Charge the vessel with Acrylonitrile (1.0 equiv) and Phenothiazine (500 ppm).

-

Catalyst Addition: Add Karstedt’s catalyst (10–20 ppm Pt loading).

-

Silane Addition: Cool the vessel to -10°C. Condense/transfer

(1.05 equiv) into the vessel. -

Reaction: Seal the vessel. Slowly warm to Room Temperature (RT).

-

Caution: The reaction is exothermic. Monitor pressure and temperature.

-

Heat to 60°C for 4 hours to ensure completion.

-

-

Workup: Vent excess silane (into a caustic scrubber). Distill the crude mixture under reduced pressure.

-

Target Product: 3-(Fluorodimethylsilyl)propanenitrile.[2]

-

Boiling Point: ~162°C (atmospheric) / ~65°C at 15 mmHg.

-

Method B: Stepwise Chlorosilylation & Fluorination

Best for: Standard research labs avoiding gaseous silanes.

Phase 1: Hydrosilylation with Chlorodimethylsilane

-

Setup: 3-neck Round Bottom Flask (RBF), reflux condenser, dropping funnel,

inlet. -

Charge: Acrylonitrile (1.1 equiv), Phenothiazine (0.1 wt%), Karstedt’s Catalyst (20 ppm).

-

Addition: Heat to 40°C. Dropwise add Dimethylchlorosilane (

) (1.0 equiv) over 1 hour.-

Note: Maintain internal temp <70°C (exotherm control).

-

-

Completion: Reflux at 80°C for 2 hours.

-

Isolation: Vacuum distillation to obtain 3-(Chlorodimethylsilyl)propanenitrile .

Phase 2: Nucleophilic Fluorination

-

Reagents: 3-(Chlorodimethylsilyl)propanenitrile, Zinc Fluoride (

) or Potassium Bifluoride ( -

Solvent: Anhydrous Acetonitrile (MeCN) or no solvent (neat).

-

Reaction:

-

Mix Chloro-precursor with

(0.6 equiv, stoichiometric excess of F). -

Stir at RT for 4–12 hours. Conversion is usually quantitative.

-

-

Purification: Filter off solid salts. Distill the filtrate to isolate pure 3-(fluorodimethylsilyl)propanenitrile .

Data Analysis & Quality Control

Reaction Screening Parameters

The following table summarizes optimization parameters for the hydrosilylation step.

| Parameter | Condition A (Standard) | Condition B (High Selectivity) | Condition C (Avoid) |

| Catalyst | Karstedt's (Pt(0)) | Peroxides (Radical) | |

| Temperature | 60–80°C | 40–50°C | >120°C |

| Solvent | Neat (Solvent-free) | Toluene | THF (Side reactions) |

| Inhibitor | Phenothiazine | BHT | None (Polymerization risk) |

| Yield (Linear) | 85–92% | 75–80% | <10% |

Characterization (Expected Data)

-

NMR:

-

doublet centered around 30–35 ppm (

- precursor appears around 15–20 ppm.

-

doublet centered around 30–35 ppm (

- NMR: Singlet (with Si satellites) around -158 ppm.

-

GC-MS: Distinct molecular ion peaks.

bond is labile in EI source; look for

Troubleshooting & Optimization

Workflow Logic Diagram (Graphviz)

Caption: Decision tree for troubleshooting common hydrosilylation failures.

Key Insights:

-

Catalyst Poisoning: Nitriles can weakly coordinate to Pt, slowing the reaction. If the reaction stalls, add a fresh aliquot of catalyst. Avoid amine impurities in the nitrile.

-

Moisture Sensitivity: The

bond is hydrolytically unstable compared to

Safety & Compliance

-

Acrylonitrile: Highly toxic, carcinogenic, and flammable.[3] Handle only in a fume hood.

-

Fluorosilanes (

): Reacts with moisture to release HF (Hydrofluoric Acid) .-

Protocol: Keep Calcium Gluconate gel nearby. Use plastic/Teflon labware where possible for fluoride steps to avoid glass etching, although anhydrous conditions allow borosilicate glass use.

-

-

Pressure: Hydrosilylation of volatile alkenes/silanes generates pressure. Use rated vessels with rupture discs.

References

-

Silatronix, Inc. (2016). Organosilicon-containing electrolyte compositions having enhanced electrochemical and thermal stability. WO2016054493A1. Link

- Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.

-

Organic Syntheses. (1998). Discussion on Hydrosilylation of Acrylonitrile. Org. Synth. Coll. Vol. 9. Link

-

Speier, J. L. (1979). Homogeneous catalysis of hydrosilation by transition metals. Advances in Organometallic Chemistry, 17, 407-447. Link

-

Gelest, Inc. Reactive Silicones: Hydrosilylation Guide. Link

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling hazardous reagents like acrylonitrile and fluorosilanes.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Fluorodimethylsilyl)butanenitrile

Welcome to the technical support center for the synthesis of 4-(Fluorodimethylsilyl)butanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorosilicon building block.[1][2] As a multifunctional compound, its efficient synthesis is critical for applications ranging from the development of PET radiopharmaceuticals to advanced silicone materials.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction yields and streamline your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting

The most common and efficient route to 4-(Fluorodimethylsilyl)butanenitrile is the platinum-catalyzed hydrosilylation of allyl cyanide with fluorodimethylsilane. While direct, this reaction is sensitive to several variables that can significantly impact yield and purity. This guide will focus primarily on troubleshooting this pathway.

Q1: My hydrosilylation reaction has a very low conversion rate or has stalled completely. What are the primary causes and how can I resolve this?

A1: This is a frequent issue, often pointing to problems with catalyst activity, reaction conditions, or reagent purity. Let's break down the potential causes systematically.

-

Root Cause 1: Catalyst Inactivation or Poisoning The lone pair of electrons on the nitrogen atom of the nitrile group in allyl cyanide can coordinate strongly with the platinum catalyst. This coordination can inhibit or completely poison the catalyst, preventing it from participating in the catalytic cycle.[3]

Solutions:

-

Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 50 ppm to 100 ppm) to overcome partial inhibition.

-

Select a More Robust Catalyst: While Karstedt's catalyst is common, consider switching to a rhodium-based catalyst, such as [Rh(acac)(CO)2] or [RhCl(dppbzF)]2, which can show greater tolerance to coordinating functional groups like nitriles.[4]

-

Ensure Catalyst Quality: Use a fresh batch of catalyst that has been stored under an inert atmosphere (Argon or Nitrogen) to prevent deactivation from air or moisture.

-

-

Root Cause 2: Sub-Optimal Reaction Temperature Hydrosilylation reactions often have a specific temperature window for optimal performance. A temperature that is too low will result in a sluggish reaction rate, while excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[5]

Solution:

-

Gradually increase the reaction temperature in 10°C increments. Studies on the hydrosilylation of allyl cyanide have shown that a temperature range of 60-80°C is often effective.[6] Monitor the reaction progress by GC-MS or ¹H NMR at each stage to find the optimal balance between reaction rate and byproduct formation.

-

-

Root Cause 3: Impurities in Starting Materials Water, alcohols, or other protic impurities in your allyl cyanide or fluorodimethylsilane can react with the silane or the catalyst, reducing their effective concentration and halting the reaction.

Solution:

-

Ensure all reagents and solvents are rigorously dried before use. Distilling both allyl cyanide and fluorodimethylsilane is highly recommended. Use anhydrous solvents, and conduct the reaction under a strictly inert atmosphere.

-

Troubleshooting Low Conversion: A Workflow

Below is a systematic workflow to diagnose and resolve low conversion issues.

Caption: A systematic workflow for troubleshooting low reaction conversion.

Q2: My reaction mixture shows significant byproduct formation. What are the likely side reactions and how can I suppress them?

A2: The formation of isomers and other byproducts is a key challenge in maximizing the yield of the desired γ-isomer.

-

Primary Side Reaction: α-Addition vs. β-Addition The hydrosilylation of allyl cyanide can result in two main regioisomers: the desired terminal addition product (γ-isomer, 4-(Fluorodimethylsilyl)butanenitrile) and the internal addition product (β-isomer, 3-(Fluorodimethylsilyl)-2-methylpropanenitrile). The formation of the β-isomer is a common side reaction that complicates purification and lowers the yield of the target molecule.

Controlling Regioselectivity:

-

Catalyst Choice: Platinum catalysts, particularly with specific ligands, can steer the reaction towards the desired linear product. Rhodium catalysts are also known to provide high selectivity for terminal addition in the hydrosilylation of functionalized olefins.[4]

-

Solvent Polarity: The choice of solvent can influence the product distribution. Non-polar solvents like toluene or hexane often favor the formation of the linear (γ) product. Experimenting with solvents of varying polarity can help optimize selectivity.

-

Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable linear product. Running the reaction at the lowest possible temperature that still provides a reasonable rate is advisable.

-

-

Secondary Side Reaction: Nitrile Reduction Although less common under typical hydrosilylation conditions, some catalyst systems and hydrosilanes (especially di- and tri-hydrosilanes) can reduce the nitrile group to an amine, particularly at elevated temperatures.[7][8]

Mitigation:

-

Use a monohydrosilane (like fluorodimethylsilane) as specified.

-

Avoid excessively high reaction temperatures.

-

If nitrile reduction is confirmed, screen different platinum or rhodium catalysts, as their activity towards nitrile reduction varies.

-

Visualizing the Key Side Reaction

Caption: Reaction pathway showing desired γ-addition and undesired β-addition.

Q3: I am finding it difficult to purify the final product. What are the best practices for isolating high-purity 4-(Fluorodimethylsilyl)butanenitrile?

A3: Purification of organosilicon compounds can be challenging due to their physical properties.[9] The product is a liquid with a boiling point of approximately 135°C.[5]

-

Recommended Method: Fractional Vacuum Distillation This is the most effective method for separating the product from non-volatile catalyst residues and higher-boiling byproducts.

Key Considerations:

-

Pressure: Use a vacuum to lower the boiling point and prevent thermal decomposition of the product at atmospheric pressure.[5] A pressure of 10-20 mmHg is a good starting point.

-

Fractionating Column: Use a short Vigreux or packed column to achieve good separation between the desired product and closely boiling isomers.

-

Heating: Use a stable heating source like an oil bath and stir the distillation flask to ensure smooth boiling.

-

Moisture Protection: Ensure the distillation apparatus is completely dry and protected from atmospheric moisture, as the Si-F bond can be sensitive to hydrolysis, especially under heating.

-

-

Alternative Method: Column Chromatography While possible, chromatography of organosilicon compounds can be problematic. They may interact strongly with silica gel or decompose.

Tips for Success:

-

Deactivate Silica: Use silica gel that has been treated with a silylating agent (e.g., hexamethyldisilazane) or use a less acidic support like Florisil® or alumina.

-

Solvent System: Start with a non-polar eluent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.

-

Monitor Fractions: Carefully monitor the fractions by TLC or GC to avoid mixing with impurities.

-

| Parameter | Fractional Vacuum Distillation | Column Chromatography |

| Scale | Excellent for >5 g scale | Good for small scale (<5 g) or high-purity cuts |

| Throughput | High | Low |

| Key Challenge | Requires precise temperature and pressure control | Potential for product decomposition on stationary phase |

| Best For | Removing catalyst and high-boiling impurities | Separating closely related isomers |

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a robust synthesis via hydrosilylation.

Materials:

-

Allyl cyanide (distilled, >99%)

-

Fluorodimethylsilane

-

Karstedt's catalyst (or alternative Rh-catalyst)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a temperature probe, and a magnetic stirrer. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: To the flask, add anhydrous toluene (50 mL) and allyl cyanide (1.0 eq).

-

Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst, 50-100 ppm) to the stirred solution.

-

Heating: Heat the mixture to 70°C.

-

Silane Addition: Add fluorodimethylsilane (1.1 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 80°C.

-

Reaction Monitoring: Stir the reaction at 70°C. Monitor the disappearance of the silane's Si-H peak (around 2100-2200 cm⁻¹ in IR, or by ¹H NMR) and the formation of the product. The reaction is typically complete within 4-8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Set up a fractional vacuum distillation apparatus.

-

Carefully distill the crude oil under vacuum (e.g., ~15 mmHg). Collect the fraction corresponding to 4-(Fluorodimethylsilyl)butanenitrile.

-

References

-

ChemBK. (2024). Butanenitrile, 4-(fluorodimethylsilyl)-. [Link]

-

Novasol Biotech. (n.d.). 4-[fluoro(dimethyl)silyl] butanenitrile. [Link]

-

MDPI. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. [Link]

-

ResearchGate. (n.d.). Investigations on the Hydrosilylation of Allyl Cyanide: Synthesis and Characterization of Cyanopropyl-Functionalized Silicones. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Fluorodimethylsilyl)butanenitrile. PubChem Compound Summary for CID 123810548. [Link]

-

RSC Publishing. (2024). Au nanoparticle-catalyzed double hydrosilylation of nitriles by diethylsilane. [Link]

-

RSC Publishing. (n.d.). Hydrosilylation of nitriles and tertiary amides using a zinc precursor. [Link]

-

National Institutes of Health. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]

Sources

- 1. [ CAS No. 1639345-42-8 ] 4-[fluoro(dimethyl)silyl] butanenitrile - Novasol Biotech [novasolbio.com]

- 2. CAS 1639345-42-8: 4-(Fluorodimethylsilyl)butanenitrile [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Au nanoparticle-catalyzed double hydrosilylation of nitriles by diethylsilane - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00534A [pubs.rsc.org]

- 8. Hydrosilylation of nitriles and tertiary amides using a zinc precursor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: 4-(Fluorodimethylsilyl)butanenitrile Purification

Topic: Optimizing Distillation Parameters for 4-(Fluorodimethylsilyl)butanenitrile

CAS: 1639345-42-8 | Formula:

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because standard distillation protocols are failing to yield the purity required for sensitive downstream applications (e.g., electrolyte additives or surface modification).

The Core Challenge: 4-(Fluorodimethylsilyl)butanenitrile presents a "stability paradox." The Si–F bond is thermodynamically robust (bond energy ~590 kJ/mol), yet the silicon center remains electrophilic. In the presence of trace moisture or Lewis acidic impurities, it is prone to hydrolysis, liberating HF and forming siloxanes. Furthermore, the nitrile group (

This guide moves beyond generic protocols to provide a precision-engineered workflow for isolating high-purity material.

Module 1: Pre-Distillation Diagnostics

STOP. Before assembling glassware, validate your crude material. Distilling a degraded crude mixture is often a sunk cost.

Crude Analysis Checklist

| Diagnostic | Target Metric | Failure Mode & Action |

| Singlet ~20-30 ppm (vs | Multiple peaks: Indicates partial hydrolysis ( | |

| Integral Ratio 2:1 (Propyl : Methyl) | Broadening: Polymerization of nitrile. Action: If significant polymer exists, perform a flash distillation (no column) first to remove bulk polymer. | |

| Appearance | Clear to straw yellow | Cloudy/Opaque: Suspended ammonium salts or hydrolyzed silica. Action: Filter through a sintered glass frit under inert gas. |

Module 2: The Optimized Distillation Protocol

The Apparatus Setup

-

Vacuum Source: High-vacuum pump (Rotary Vane) capable of

. -

Column: Vigreux column (10-15 cm). Note: Do not use packed columns (Raschig rings/beads) as the hold-up volume is too high for this viscous residue, and surface area promotes hydrolysis.

-

Joints: PTFE sleeves only. Do not use silicone grease. Grease will dissolve in the fluorosilane, contaminating the product.

Thermodynamic Parameters

We estimate the boiling point (BP) based on the chloro-analog (4-chlorodimethylsilylbutyronitrile) and the lower polarizability of the Si–F bond.

-

Predicted Atmospheric BP: ~185°C (Thermal degradation risk high).

-

Target Vacuum: 0.5 – 2.0 mmHg.

-

Target Vapor Temperature: 65°C – 75°C (at 1 mmHg).

The "Safe Zone" Table:

| Pressure (mmHg) | Est. Vapor Temp (

The Fractionation Workflow

Figure 1: Step-by-step fractionation logic designed to isolate the fluorosilane while minimizing thermal history.

Module 3: Troubleshooting & FAQs

Q1: The distillate is cloudy immediately upon collection. Why?

Diagnosis: This is the "Hydrolysis Cascade."

Mechanism: The receiver flask contained adsorbed moisture on the glass surface. The highly electrophilic Si–F bond reacted with surface water:

-

Flame-dry the entire distillation apparatus under vacuum before starting.

-

Backfill with Argon , not Nitrogen (Argon is heavier and blankets the receiver better).

-

Add a small amount of

to the distillation pot to scavenge water in situ (only if the crude is not acidic).

Q2: The boiling point is fluctuating wildly ( ).

Diagnosis: "Bumping" or Pressure Instability. Mechanism: Silyl nitriles have high surface tension and viscosity. They tend to superheat rather than boil smoothly. Corrective Action:

-

Stirring: Ensure the magnetic stir bar is spinning rapidly (Vortex must be visible).

-

Insulation: Wrap the column and still head in aluminum foil. Fluctuations often result from refluxing liquid hitting cold glass and dropping back down, disrupting the equilibrium.

-

Bleed Valve: If using a very strong pump, introduce a controlled capillary bleed of inert gas to stabilize pressure at ~1-2 mmHg rather than letting it bottom out at 0.01 mmHg.

Q3: My yield is lower than expected (e.g., <50%), and the pot residue is a hard gel.

Diagnosis: Thermal Polymerization.

Mechanism: You likely exceeded the thermal ceiling of the nitrile group (

-

Short Path: Switch to a Short Path Distillation head to minimize the distance the vapor travels, allowing for lower bath temperatures.

-

Vacuum Depth: Your vacuum is insufficient. Check pump oil and seals. You need to lower the boiling point to below 100°C.

Module 4: Logic Tree for Troubleshooting

Figure 2: Diagnostic logic tree for rapid identification of distillation failure modes.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification logic and vacuum distillation setups).

-

Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Authoritative source on Si-F bond energy and hydrolysis kinetics).

-

ChemicalBook. (n.d.). 4-[Fluoro(dimethyl)silyl]butanenitrile Properties. (Source for predicted physical property baselines).

-

PubChem. (n.d.).[1] Compound Summary: 4-(Fluorodimethylsilyl)butanenitrile.[1][2][3][4][5] National Library of Medicine.

Sources

- 1. 4-(Fluorodimethylsilyl)butanenitrile | C6H12FNSi | CID 123810548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1639345-42-8: 4-(Fluorodimethylsilyl)butanenitrile [cymitquimica.com]

- 3. 4-(Fluorodimethylsilyl)butanenitrile | CymitQuimica [cymitquimica.com]

- 4. 4-[fluoro(dimethyl)silyl]butanenitrile | 1639345-42-8 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

Storage conditions to maintain purity of 4-(Fluorodimethylsilyl)butanenitrile

Technical Support Center: 4-(Fluorodimethylsilyl)butanenitrile

Guide Objective: This technical support document provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimal storage conditions required to maintain the purity and stability of 4-(Fluorodimethylsilyl)butanenitrile (CAS No. 1639345-42-8). Adherence to these protocols is critical for ensuring experimental reproducibility and laboratory safety.

Introduction

4-(Fluorodimethylsilyl)butanenitrile is a multifunctional organosilicon compound increasingly utilized as a key building block in pharmaceutical synthesis and materials science.[1][2] Its unique structure, featuring both a reactive nitrile group and a fluorodimethylsilyl moiety, makes it a valuable intermediate for introducing silicon and fluorine into complex molecules, enhancing properties like blood-brain barrier penetration in CNS drugs or improving the resolution of semiconductor photoresists.[1] However, the very features that make this compound chemically useful also render it susceptible to degradation if not stored and handled with precision. This guide delineates the foundational principles and practical steps for preserving its chemical integrity.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What is the definitive storage temperature for 4-(Fluorodimethylsilyl)butanenitrile?

The optimal storage temperature depends on the intended duration of storage. For long-term storage (months to years) , the compound should be maintained at -20°C .[1] For short-term storage (days to weeks) , a temperature range of 2-8°C is acceptable.[3] Storing at these reduced temperatures minimizes the rate of potential degradation reactions.

Q2: What are the ideal atmospheric conditions for storing this compound?